N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide - 1219906-75-8

N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Catalog Number: EVT-2872711
CAS Number: 1219906-75-8
Molecular Formula: C12H14N4O2S
Molecular Weight: 278.33
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. (–)-cis-3-[2-hydroxy-4-(1,1-dimethylheptyl)phenyl]-trans-4-(3-hydroxypropyl)cyclohexanol (CP55940) []

    Compound Description: CP55940 is a nonclassic cannabinoid ligand known for its high potency as an agonist at both the canonical (adenylyl cyclase inhibition) and noncanonical (arrestin recruitment) pathways of the CB2 cannabinoid receptor. []

    Relevance: While structurally dissimilar to N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide, CP55940 is included here due to its relevance in the broader context of CB2 receptor ligand research. The paper discusses the functional selectivity of various CB2 receptor ligands, highlighting the diverse structural classes and their activity profiles. [] This information is useful when considering the potential structure-activity relationships of compounds targeting the CB2 receptor, even if they are structurally distinct like CP55940 and the target compound.

2. (6aR,10aR)-3-(1,1-Dimethylbutyl)-6a,7,10,10a-tetrahydro-6,6,9-trimethyl-6H-dibenzo[b,d]pyran (JWH133) []

    Compound Description: JWH133 is a classic cannabinoid ligand categorized as a high-efficacy agonist at the CB2 receptor, specifically demonstrating potent inhibition of adenylyl cyclase. []

    Relevance: Similar to CP55940, JWH133 is included for its relevance within the context of CB2 receptor ligand research. Although structurally different from N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide, JWH133 provides valuable insights into structure-activity relationships for CB2 receptor agonists. The paper highlights the varying efficacies of different cannabinoid ligands in modulating CB2 receptor activity, emphasizing the importance of considering diverse chemical structures when exploring potential therapeutic agents. []

3. N-(1-((4,6-difluorobenzo[d]thiazol-2-yl)thio)propan-2-yl)-3-(difluoromethyl)-N-methoxy-1-methyl-1H-pyrazole-4-carboxamide (Compound Ip) []

    Compound Description: Compound Ip is a potent succinate dehydrogenase (SDH) inhibitor discovered through active fragment exchange and link approach. It exhibits excellent antifungal activity, particularly against Fusarium graminearum Schw. []

    Relevance: Compound Ip shares a crucial structural motif with N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide: the 1-methyl-1H-pyrazole-4-carboxamide core. This shared scaffold suggests potential similarities in their binding modes and biological activities, especially regarding interactions with SDH. The research highlights the significance of the pyrazole-4-carboxamide moiety in conferring SDH inhibitory activity, making Compound Ip a relevant structural analog to consider when exploring the structure-activity relationships of N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide. []

4. 1-(1-((5-nitrbenzo [d] oxazol-2-yl)methyl)-6-oxido-4,8-dihydro-1H- [, , ]dioxaphosphepino[5,6-c]pyrazol-6yl)-3(phenyl/p-tolyl/4-methoxy phenyl /4-chlorophenyl) ureas (8a-d) []

    Compound Description: These are a series of novel compounds containing a [, , ]dioxaphosphepino[5,6-c]pyrazole core, synthesized and characterized for their potential antimicrobial activity. []

    Relevance: While not a direct structural analog, these compounds share a pyrazole ring system with N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide. Additionally, the presence of various substituted phenyl ureas in these compounds highlights the potential for exploring diverse substituents on the pyrazole ring system to modulate biological activity. This structural similarity, particularly the shared pyrazole moiety, suggests potential overlaps in their chemical and biological properties, making them relevant for understanding the structure-activity relationships of compounds containing this specific heterocycle. []

5. N-(1-((5-nitrobenzo [d] oxazol -2-yl) methyl)-6-oxido-4, 8-dihydro-1H-[1, 3, 2] dioxaphosphepino [5,6-c] pyrazol-6-yl) morpholine/piper dine/4-methyl piperazine carboxamides (8e-g) []

    Compound Description: This series of compounds are structurally related to the previous set (8a-d), sharing the [, , ]dioxaphosphepino[5,6-c]pyrazole core, but incorporating morpholine, piperidine, or 4-methyl piperazine carboxamide substituents. These compounds were also synthesized and investigated for potential antimicrobial activity. []

    Relevance: Like the 8a-d series, these compounds share the pyrazole ring with N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide. Their structural variations, particularly the inclusion of different cyclic amine substituents, provide further insights into the structure-activity relationship surrounding the pyrazole ring. Studying these analogs can offer valuable information on how modifications to the core scaffold might influence the biological activity of N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide. []

Properties

CAS Number

1219906-75-8

Product Name

N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

IUPAC Name

N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-3-methoxy-1-methylpyrazole-4-carboxamide

Molecular Formula

C12H14N4O2S

Molecular Weight

278.33

InChI

InChI=1S/C12H14N4O2S/c1-16-6-7(11(15-16)18-2)10(17)14-12-13-8-4-3-5-9(8)19-12/h6H,3-5H2,1-2H3,(H,13,14,17)

InChI Key

MKYCLEDOQHVHLE-UHFFFAOYSA-N

SMILES

CN1C=C(C(=N1)OC)C(=O)NC2=NC3=C(S2)CCC3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.